molecular formula C21H27ClN4O4S B2693045 N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216968-56-7

N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2693045
CAS No.: 1216968-56-7
M. Wt: 466.98
InChI Key: REVGNOUEIYALEB-UHFFFAOYSA-N
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Description

N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

The synthesis of N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE involves multiple steps. Common synthetic routes include:

    Diazo-coupling: This reaction involves the coupling of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli reaction: This is a multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea.

    Microwave irradiation: This technique accelerates chemical reactions by using microwave energy.

    One-pot multicomponent reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form a product.

Chemical Reactions Analysis

N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, thereby disrupting essential biological pathways in microorganisms. This inhibition leads to the suppression of microbial growth and proliferation .

Comparison with Similar Compounds

N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE is unique due to its specific structural features and biological activity. Similar compounds include:

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S.ClH/c1-14-5-6-17(27-3)18-19(14)30-21(22-18)25(20(26)16-13-15(2)29-23-16)8-4-7-24-9-11-28-12-10-24;/h5-6,13H,4,7-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVGNOUEIYALEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NOC(=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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